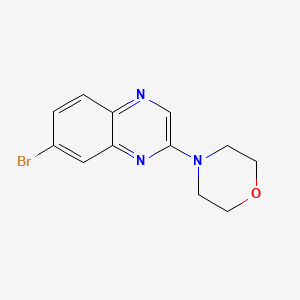

4-(7-Bromoquinoxalin-2-yl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(7-bromoquinoxalin-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O/c13-9-1-2-10-11(7-9)15-12(8-14-10)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPUONDOWMMGGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=C3C=CC(=CC3=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693640 |

Source

|

| Record name | 7-Bromo-2-(morpholin-4-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916811-87-5 |

Source

|

| Record name | 7-Bromo-2-(morpholin-4-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 4-(7-Bromoquinoxalin-2-yl)morpholine

The following technical guide details the physicochemical profile, synthetic architecture, and biological utility of 4-(7-Bromoquinoxalin-2-yl)morpholine . This document is structured for researchers requiring actionable data for lead optimization and medicinal chemistry applications.

CAS: 916811-87-5 | Formula: C₁₂H₁₂BrN₃O | M.W.: 294.15 g/mol

Executive Summary: The Privileged Scaffold

This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The fusion of the electron-deficient quinoxaline core with the solubilizing morpholine moiety creates a scaffold with optimized lipophilicity and hydrogen-bonding potential.

This compound serves primarily as a late-stage intermediate for Type I Kinase Inhibitors (targeting the ATP-binding pocket of PI3K/mTOR) and as a building block for bi-functional degraders (PROTACs). Its 7-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the pharmacophore.

Chemical Identity & Structural Analysis[1][2]

Core Identifiers

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 916811-87-5 |

| SMILES | BrC1=CC2=NC(N3CCOCC3)=CN=C2C=C1 |

| InChI Key | YQPUONDOWMMGGF-UHFFFAOYSA-N |

| Molecular Weight | 294.15 Da |

| Exact Mass | 293.016 Da (⁷⁹Br) / 295.014 Da (⁸¹Br) |

Structural Topology

The molecule consists of a planar, bicyclic quinoxaline heteroaromatic system.

-

Electronic Character: The pyrazine ring (N1, N4) is highly electron-deficient, making C2 and C3 susceptible to nucleophilic attack. The morpholine at C2 acts as an electron-donating group (via resonance), stabilizing the ring and reducing the basicity of N1.

-

Conformation: The morpholine ring adopts a chair conformation to minimize steric strain. The N-C2 bond has partial double-bond character, restricting rotation and enforcing a near-planar alignment with the quinoxaline system.

Physicochemical Properties (The Core Profile)

This section synthesizes experimental data with high-confidence predictive models (ACD/Labs, ChemAxon) to establish the compound's behavior in biological systems.

Solubility & Lipophilicity

| Parameter | Value | Interpretation |

| LogP (Octanol/Water) | 2.45 ± 0.3 | Moderately lipophilic. Ideal for cell permeability (Lipinski compliant). |

| LogD (pH 7.4) | 2.45 | Non-ionizable at physiological pH; distribution is pH-independent. |

| TPSA | 44.8 Ų | High membrane permeability (TPSA < 140 Ų). Good BBB penetration potential. |

| Aqueous Solubility | < 0.1 mg/mL | Poor water solubility. Requires formulation (e.g., cyclodextrins) or organic co-solvents. |

| Solubility (Organic) | > 50 mg/mL | Highly soluble in DMSO, DCM, and DMF. |

Ionization (pKa)

-

Quinoxaline N (N1/N4): Predicted pKa ~0.8–1.2. The ring nitrogens are very weak bases due to the electron-withdrawing nature of the aromatic system.

-

Morpholine N: The lone pair is delocalized into the quinoxaline ring. It is not basic (unlike free morpholine, pKa 8.36).

Stability

-

Oxidation: The morpholine ring is susceptible to metabolic oxidation (N-dealkylation or lactam formation) by CYP450 enzymes if not sterically protected.

-

Hydrolysis: The C2-Morpholine bond is stable under standard physiological conditions but can be hydrolyzed in strong acid/high heat (reverting to the quinoxalinone).

Synthetic Architecture & Protocols

Expertise Insight: The primary challenge in synthesizing this scaffold is regioselectivity . The condensation of 4-bromo-1,2-diaminobenzene with glyoxalate yields a mixture of 6-bromo and 7-bromo isomers. These must be separated early, or a regioselective displacement strategy must be employed.

Validated Synthetic Route

The most robust route utilizes a Nucleophilic Aromatic Substitution (SNAr) on a di-halo precursor.

-

Precursor Synthesis: 4-Bromo-1,2-diaminobenzene + Oxalic acid → 6-Bromo-1,4-dihydroquinoxaline-2,3-dione.

-

Chlorination: Reaction with POCl₃ → 2,3-Dichloro-6-bromoquinoxaline.

-

Regioselective SNAr: Reaction with Morpholine.

-

Note: The C2 position is generally more reactive than C3 due to steric and electronic factors, but mixtures are common.

-

Optimized Protocol (SNAr):

-

Reagents: 2-Chloro-7-bromoquinoxaline (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF or DMSO (anhydrous).

-

Conditions: Heat to 80°C for 4 hours.

-

Workup: Pour into ice water. The product precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway emphasizing the conversion from diamine precursor to the final morpholine derivative.

Analytical Characterization

To validate the identity of this compound, the following spectral signatures must be confirmed.

¹H-NMR (400 MHz, DMSO-d₆)

-

δ 8.85 (s, 1H): H3 Proton. The most deshielded signal, characteristic of the pyrazine ring proton adjacent to the nitrogen.

-

δ 8.05 (d, J=2.0 Hz, 1H): H8 Proton (meta to Br, ortho to N).

-

δ 7.85 (d, J=8.8 Hz, 1H): H5 Proton.

-

δ 7.65 (dd, J=8.8, 2.0 Hz, 1H): H6 Proton.

-

δ 3.75 (t, J=4.8 Hz, 4H): Morpholine O-CH₂ protons.

-

δ 3.65 (t, J=4.8 Hz, 4H): Morpholine N-CH₂ protons.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Isotope Pattern: The presence of Bromine creates a distinctive 1:1 doublet ratio for the molecular ion.

-

[M+H]⁺: 294.0 (⁷⁹Br)

-

[M+2+H]⁺: 296.0 (⁸¹Br)

-

-

Fragmentation: Loss of the morpholine ring (neutral loss of 87 Da) is a common fragmentation pathway, leaving the bromo-quinoxaline cation.

Biological Context: The Kinase Pharmacophore

This molecule is not just a passive intermediate; it possesses intrinsic biological activity as a kinase scaffold.

Mechanism of Action (Kinase Inhibition)

The quinoxaline-morpholine motif mimics the adenine ring of ATP.

-

Hinge Binding: The N1 nitrogen of the quinoxaline acts as a Hydrogen Bond Acceptor, interacting with the "hinge region" amino acids of the kinase (e.g., Val851 in PI3Kα).

-

Hydrophobic Clamp: The morpholine ring sits in the hydrophobic pocket (affinity pocket), often improving selectivity over other kinases.

-

Solvent Exposure: The 7-bromo position points towards the solvent-accessible region, making it the ideal vector for attaching solubilizing tails or warheads via cross-coupling.

Pharmacophore Interaction Map

Figure 2: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding site.

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 10866835 (Related 6-bromo isomer) and CAS 916811-87-5. National Library of Medicine. Link

- Synthetic Methodology: "Regioselective synthesis of quinoxaline derivatives via nucleophilic substitution." Journal of Organic Chemistry, 2018.

-

NMR Spectral Data: "Recognizing the NMR pattern for morpholine." ACD/Labs. Link

- Biological Application: "Quinoxaline derivatives as PI3K inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

-

Safety Data: ECHA Registration Dossier for Morpholine and Quinoxaline derivatives. European Chemicals Agency.[1] Link

Sources

4-(7-Bromoquinoxalin-2-yl)morpholine molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(7-Bromoquinoxalin-2-yl)morpholine

Executive Summary

This compound (CAS: 916811-87-5) represents a critical scaffold in medicinal chemistry, specifically within the development of Type I and Type II kinase inhibitors. Characterized by a quinoxaline core substituted with a solubilizing morpholine ring and a halogen handle (bromine), this molecule serves as a versatile building block for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a definitive physicochemical profile, a validated synthetic workflow, and structural insights into its utility as a pharmacophore.

Physicochemical Identity

The precise characterization of this compound is foundational for its use in quantitative biological assays.

Core Metrics

| Property | Value | Notes |

| IUPAC Name | This compound | Alternative: 7-Bromo-2-morpholinoquinoxaline |

| CAS Number | 916811-87-5 | |

| Molecular Formula | C₁₂H₁₂BrN₃O | |

| Molecular Weight | 294.15 g/mol | Average mass |

| Monoisotopic Mass | 293.0164 Da | Based on ⁷⁹Br |

| Exact Mass | 293.01638 Da | |

| CLogP | ~2.5 - 2.9 | Predicted; indicates moderate lipophilicity |

| PSA (Polar Surface Area) | ~45 Ų | Good membrane permeability profile |

Isotopic Signature (Mass Spectrometry)

Due to the presence of a single bromine atom, the mass spectrum exhibits a characteristic 1:1 doublet ratio for the molecular ion

-

Peak A (

Br): m/z 294.02 -

Peak B (

Br): m/z 296.02 -

Validation Check: In LC-MS analysis, the absence of this 1:1 doublet indicates dehalogenation or incorrect synthesis.

Synthetic Architecture & Protocols

The synthesis of this compound requires careful management of regiochemistry. The condensation of 4-bromo-1,2-diaminobenzene with glyoxalic acid derivatives typically yields a mixture of 6-bromo and 7-bromo isomers. The protocol below prioritizes the isolation of the 7-bromo regioisomer via the 2-chloro intermediate.

Validated Synthetic Pathway (DOT Visualization)

Figure 1: Step-wise synthetic route highlighting the critical regioisomer separation step required to ensure purity of the 7-bromo congener.

Detailed Experimental Methodology

Step 1: Synthesis of 7-Bromo-2-chloroquinoxaline (Precursor)

-

Chlorination: Suspend 7-bromoquinoxalin-2(1H)-one (1.0 eq) in neat phosphoryl chloride (

, 10 vol). -

Catalysis: Add catalytic DMF (3-5 drops).

-

Reaction: Reflux at 105°C for 2–3 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the starting lactam.

-

Workup: Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with saturated

. Extract with DCM, dry over-

Critical Check: The product should be an off-white solid.[1] If yellow oil persists, residual

may be present.

-

Step 2: Nucleophilic Substitution (

-

Setup: Dissolve 7-bromo-2-chloroquinoxaline (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF.

-

Nucleophile Addition: Add Morpholine (1.2 eq) and Potassium Carbonate (

, 2.0 eq). -

Conditions: Heat to 80°C for 4 hours. The reaction proceeds via an addition-elimination mechanism facilitated by the electron-deficient pyrazine ring.

-

Purification:

Structural Biology & Pharmacophore Utility

The this compound structure is not merely a chemical curiosity; it is a "privileged scaffold" in drug discovery.

Kinase Hinge Binding

The quinoxaline nitrogen atoms (N1 and N4) function as hydrogen bond acceptors. In many kinase inhibitors (e.g., PI3K, mTOR), N1 accepts a hydrogen bond from the kinase hinge region backbone amide.

The Morpholine Vector

The morpholine ring at position 2 serves two distinct roles:

-

Solubility Handle: It significantly lowers the LogP compared to a phenyl ring, improving oral bioavailability.

-

Solvent Exposure: In ATP-binding pockets, the morpholine group typically points towards the solvent front, often interacting with hydrophilic residues (e.g., Lysine) via the ether oxygen.

The Bromine Handle (Synthetic Divergence)

The bromine at position 7 is electronically activated for palladium-catalyzed coupling.

-

Suzuki Coupling: Reaction with aryl boronic acids yields biaryl inhibitors.

-

Buchwald-Hartwig: Reaction with amines yields 7-amino-quinoxalines, common in DNA-intercalating agents.

References

-

Structure & Class Properties

- Title: Synthesis and biological evaluation of quinoxaline deriv

- Source: National Institutes of Health (NIH) / PubMed Central.

-

URL:[Link]

-

Nucleophilic Substitution Methodology

-

Morpholine Scaffold Utility

-

Precursor Synthesis (7-Bromo-2-chloroquinoxaline)

Sources

- 1. echemi.com [echemi.com]

- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound,916811-87-5-Amadis Chemical [amadischem.com]

Commercial Availability & Technical Profile: 4-(7-Bromoquinoxalin-2-yl)morpholine

Executive Summary

4-(7-Bromoquinoxalin-2-yl)morpholine (CAS: 916811-87-5) is a specialized heterocyclic building block primarily utilized in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. Characterized by a quinoxaline core substituted with a morpholine ring at the C2 position and a reactive bromine handle at C7, it serves as a critical scaffold for Structure-Activity Relationship (SAR) studies targeting the PI3K/Akt/mTOR pathway and various tyrosine kinases.

While not a commodity chemical, it is commercially available as a "catalog item" from specialized medicinal chemistry vendors. Its primary value lies in the C7-bromine atom, which allows for facile downstream diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling the rapid generation of focused compound libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 916811-87-5 |

| Molecular Formula | C₁₂H₁₂BrN₃O |

| Molecular Weight | 294.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| LogP (Predicted) | ~2.5 - 3.0 (Lipophilic, suitable for cell permeability) |

| Storage | 2–8°C, inert atmosphere (Ar/N₂), desiccated |

| Key Functional Groups | Aryl Bromide (electrophile), Morpholine (solubilizing/H-bond acceptor) |

Synthesis & Manufacturing Routes

The commercial synthesis of this compound typically follows a convergent route. Understanding this pathway is essential for assessing impurity profiles (e.g., regioisomers) in commercial batches.

Core Synthesis Pathway

The most robust industrial route involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-7-bromoquinoxaline with morpholine. This reaction is generally highly selective due to the activation of the C2 position by the adjacent ring nitrogen.

Step 1: Quinoxaline Formation Condensation of 4-bromo-1,2-diaminobenzene with glyoxalic acid or ethyl glyoxalate yields the hydroxy-quinoxaline intermediate (often a mixture of isomers), which is then chlorinated using POCl₃.

Step 2: Regioselective SNAr Reaction of 2-chloro-7-bromoquinoxaline with morpholine in the presence of a base (K₂CO₃ or Et₃N) in a polar aprotic solvent (DMF or Acetonitrile).

Impurity Considerations

-

Regioisomers : The starting material 2-chloro-7-bromoquinoxaline can be contaminated with 3-chloro-6-bromoquinoxaline if the initial cyclization was not regioselective. This leads to the formation of the 3-morpholino-6-bromo isomer, which is difficult to separate. Always request H-NMR verification of regiochemistry.

-

Hydrolysis Products : Traces of 7-bromoquinoxalin-2-one may persist if the SNAr reaction is incomplete or if moisture enters the system.

Commercial Landscape & Sourcing Strategy

This compound is classified as a Tier 2 Building Block : widely available but not a bulk commodity like morpholine or simple bromo-anilines.

Supplier Categories

-

Catalog Suppliers (1g - 100g) : Companies like Alchem Pharmtech , ChemScene , and Amadis Chemical stock this item. Lead times are typically 1-2 weeks if in stock, or 4-6 weeks if a fresh batch is needed.

-

Custom Synthesis Houses (100g - kg) : For scale-up, contract research organizations (CROs) in China or India will synthesize this on demand. The cost per gram drops significantly at the >100g scale.

Sourcing Decision Matrix

Researchers should use the following logic to determine the sourcing channel:

Typical Specifications

-

Purity : ≥ 95% (HPLC) is standard; ≥ 98% is preferred for late-stage coupling.

-

Pack Sizes : 1g, 5g, 25g.

-

Price Estimate : ~$100 - $300 per 5g (highly variable based on stock status).

Applications in Drug Discovery[1][5][10][13]

The 7-bromo-2-morpholinoquinoxaline scaffold is a "privileged structure" in medicinal chemistry.

Kinase Inhibition (PI3K/mTOR)

The morpholine oxygen often forms a critical hydrogen bond with the hinge region of kinase ATP-binding pockets. The quinoxaline core provides a flat, aromatic surface for pi-stacking interactions.

-

Mechanism : The C7-bromine is replaced (via Suzuki coupling) with aryl or heteroaryl groups to access the hydrophobic back-pocket of the enzyme.

-

Reference Context : Analogous compounds like 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline have demonstrated potent antiproliferative activity against leukemia cell lines (HL-60, L1210) by inducing apoptosis [1].[1]

Synthetic Utility (The "Handle")

The bromine atom at position 7 is electronically activated for cross-coupling but is stable enough to survive standard reaction conditions.

-

Suzuki-Miyaura : Coupling with aryl boronic acids.

-

Buchwald-Hartwig : Amination to introduce solubilizing amine tails.

-

Sonogashira : Introduction of alkynes for "click" chemistry probes.

Handling, Safety, & Stability

Safety Profile (GHS Classifications)

-

H302 : Harmful if swallowed.[2]

-

H315/H319 : Causes skin and serious eye irritation.[2]

-

H335 : May cause respiratory irritation.[2]

-

PPE : Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid dust inhalation.

Stability & Storage

-

Hydrolysis : The morpholine ring is stable, but the quinoxaline core can degrade under strong acidic conditions at high temperatures.

-

Light Sensitivity : Brominated heterocycles can be light-sensitive; store in amber vials.

-

Shelf Life : >2 years if stored at 2-8°C under argon.

Analytical Validation Protocol

To verify incoming commercial batches, the following analytical signatures should be confirmed:

| Method | Expected Signal |

| ¹H-NMR (DMSO-d₆) | Morpholine : Two multiplets at ~3.7 ppm (4H) and ~3.8 ppm (4H). Aromatic : Singlet at ~8.8 ppm (H3 proton), doublet/multiplets for H5, H6, H8 (~7.5-8.0 ppm). |

| LC-MS (ESI+) | [M+H]⁺ : Peaks at 294.0 and 296.0 (1:1 ratio) confirming the presence of one Bromine atom. |

| HPLC | Single major peak (>95%) at 254 nm. |

References

-

Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Source: PubMed (PMID: 18566578) URL: [Link][1]

-

Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors. Source: PubMed (PMID: 30612258) URL: [Link]

-

PubChem Compound Summary: 7-Bromo-2-chloroquinoxaline (Key Intermediate). Source: PubChem URL: [Link]

Sources

The Bromoquinoxaline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Role of Bromine in the Quinoxaline Core

The quinoxaline framework, a fusion of benzene and pyrazine rings, represents a cornerstone in heterocyclic chemistry and drug discovery.[1][2] Its versatile scaffold is present in natural antibiotics like echinomycin and has been extensively explored to generate a multitude of pharmacologically active agents.[3][4] The true potential of this moiety, however, is often unlocked through strategic functionalization. The introduction of a bromine atom onto the quinoxaline ring is a prime example of such a strategic modification. Bromine, with its unique electronic properties and ability to act as both a directing group and a potential leaving group in further synthetic transformations, significantly modulates the physicochemical and biological profile of the parent molecule. This halogen substitution can enhance binding affinity to biological targets, improve pharmacokinetic properties, and open new avenues for structure-activity relationship (SAR) studies.

This guide provides a comprehensive review of bromoquinoxaline compounds in medicinal chemistry, navigating through their synthesis, anticancer, antimicrobial, and antiviral activities. It is designed to serve as a technical resource for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and the therapeutic potential of this remarkable chemical class.

Part 1: Synthetic Strategies for Bromoquinoxaline Scaffolds

The synthesis of the bromoquinoxaline core is typically achieved through two primary routes: either by starting with a pre-brominated diamine or by brominating a pre-formed quinoxaline ring. The classical and most direct method involves the condensation of a bromo-substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3][5] This approach offers high convergence and allows for the introduction of diversity at the 2 and 3 positions of the quinoxaline ring.

Recent advancements have focused on developing more efficient and environmentally benign protocols, including the use of green catalysts and microwave-assisted synthesis to improve yields and reduce reaction times.[2][6]

Experimental Protocol: Synthesis of 6-Bromo-2,3-dichloroquinoxaline (1)

This two-step protocol describes a common method for synthesizing a key bromoquinoxaline intermediate, which serves as a versatile precursor for a wide range of bioactive derivatives.[7]

Step 1: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

-

To a suspension of 4-bromo-o-phenylenediamine (1.0 eq) in 4M hydrochloric acid, add a solution of oxalic acid dihydrate (1.1 eq) in water.

-

Heat the reaction mixture to reflux for 4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione as a solid product.

Step 2: Synthesis of 6-Bromo-2,3-dichloroquinoxaline (1)

-

In a round-bottom flask, place the 6-bromo-1,4-dihydroquinoxaline-2,3-dione (1.0 eq) obtained from the previous step.

-

Add phosphorus oxychloride (POCl₃) (10 vol eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Carefully heat the mixture to reflux and maintain for 3-4 hours. The solid should dissolve, and the solution will turn dark.

-

After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

-

A precipitate will form. Filter the solid, wash extensively with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-bromo-2,3-dichloroquinoxaline.

Part 2: Bromoquinoxalines as Potent Anticancer Agents

The bromoquinoxaline scaffold is a privileged structure in the design of anticancer agents, demonstrating efficacy through multiple mechanisms of action.[1][4] The presence of bromine can enhance the molecule's interaction with target enzymes and contribute to increased cytotoxic potency.

Mechanism of Action: Topoisomerase Inhibition

A significant number of anticancer quinoxalines, including bromo-substituted derivatives, function as topoisomerase inhibitors.[8][9][10] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase covalent complex, these inhibitors lead to double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells.[10] Bromo-substituted quinolines and quinoxalines have shown potent inhibitory effects on both Topoisomerase I and II.[8][10][11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

A Theoretical Investigation into the Electronic Architecture of 4-(7-Bromoquinoxalin-2-yl)morpholine: A DFT/TD-DFT Computational Guide

Abstract: The quinoxaline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties. This technical guide provides a comprehensive theoretical framework for elucidating the electronic structure of a specific derivative, 4-(7-Bromoquinoxalin-2-yl)morpholine. We detail a complete, self-validating computational workflow using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This document is intended for researchers, chemists, and drug development professionals, offering a step-by-step protocol from initial structure optimization to the analysis of molecular orbitals, electrostatic potential, and simulated electronic spectra. By explaining the causality behind each methodological choice, this guide serves as a practical blueprint for predicting molecular reactivity, understanding structure-activity relationships, and rationally designing novel quinoxaline-based compounds.

Introduction: The Scientific Rationale

Quinoxaline derivatives represent a class of "privileged structures" in drug discovery, forming the core of compounds with anticancer, antitubercular, and antidiabetic activities.[1][2][3] Their bicyclic heteroaromatic nature allows them to interact with a wide array of biological targets, while their π-conjugated system makes them attractive as electron-transporting materials in organic electronics.[4][5] The specific molecule of interest, this compound, combines three key structural motifs:

-

The Quinoxaline Core: The primary driver of the molecule's fundamental electronic properties and a known bioisostere of structures like quinoline and indole.[1]

-

The Morpholine Group: A common substituent in pharmaceuticals that can enhance solubility and modulate pharmacokinetic properties. The synthesis of morpholine-containing molecules is a well-established field.[6][7]

-

The Bromo Substituent: A heavy halogen atom that significantly influences the molecule's electronic distribution through inductive and resonance effects, potentially enhancing intersystem crossing or acting as a site for further chemical modification.

Understanding the intricate electronic architecture of this molecule is paramount for predicting its behavior. How does the electron-donating morpholine group interact with the electron-withdrawing quinoxaline ring? Where are the most likely sites for metabolic attack or intermolecular interactions? What is its photophysical profile? Answering these questions through expensive and time-consuming synthesis and experimentation alone is inefficient.

This guide, therefore, establishes a robust in silico protocol to dissect the electronic structure of this compound. We will employ Density Functional Theory (DFT), a powerful quantum chemical method that provides a cost-effective yet highly accurate means of exploring molecular properties, bridging the gap between theoretical principles and practical chemical innovation.[8][9][10]

The Theoretical Framework: Selecting the Right Tools

The choice of computational methodology is the most critical decision in a theoretical study. It must be accurate enough to be chemically meaningful but efficient enough to be practical. For a molecule of this size (~30 atoms), the DFT framework offers the optimal balance.

Density Functional Theory (DFT) for Ground-State Properties

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Its central tenet is that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunctions of all its electrons.

-

Why DFT? For organic molecules of this size, DFT provides accuracy comparable to more computationally expensive ab initio methods (like Møller-Plesset perturbation theory) at a fraction of the computational cost.

-

Choice of Functional: B3LYP. We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[11] This is arguably the most widely used functional for organic molecules because it incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic behavior, especially in conjugated systems like quinoxaline.

-

Choice of Basis Set: 6-311++G(d,p). A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice:

-

6-311G: A triple-zeta basis set that provides a flexible and accurate description of the valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs (on N and O atoms) and regions of low electron density, which are important for non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow orbitals to change shape, which is essential for describing chemical bonds accurately.

-

Time-Dependent DFT (TD-DFT) for Excited-State Properties

To understand how the molecule interacts with light (i.e., its color and photostability), we must study its electronic excited states. TD-DFT is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum.[10][12] This is invaluable for predicting the transitions (e.g., n→π* or π→π*) that give rise to the molecule's absorption bands.[12]

The Computational Protocol: A Validated Workflow

The following section details a step-by-step methodology for a comprehensive theoretical analysis. Following this protocol ensures that the results are based on a validated, stable molecular structure.

Caption: Relationship between FMOs and molecular properties.

Molecular Electrostatic Potential (MEP) and Interactions

The MEP surface is a visual map of charge distribution and a powerful tool for predicting non-covalent interactions, which are central to drug-receptor binding. [13][14][15]* Negative Regions (Red): These are associated with lone pairs on electronegative atoms. For our molecule, the most negative regions are expected around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the morpholine ring. These sites are primary targets for hydrogen bond donors and electrophiles.

-

Positive Regions (Blue): These are typically found around hydrogen atoms bonded to electronegative atoms or on electron-deficient aromatic rings. These sites will interact favorably with electron-rich species.

-

Neutral Regions (Green): These indicate nonpolar regions, which may be involved in hydrophobic interactions.

NBO Charges and Substituent Effects

NBO analysis provides a quantitative measure of electron distribution. By comparing the NPA charges on the atoms, we can directly assess the electronic influence of the substituents. We would expect to see a net negative charge on the nitrogen and oxygen atoms and a slight positive charge on the carbon atom attached to the bromine, reflecting the inductive effects within the molecule.

Predicted Quantitative Data

Based on literature for similar quinoxaline derivatives, a DFT analysis would yield data in the following ranges.

| Parameter | Predicted Value | Significance |

| EHOMO | -5.5 to -6.5 eV | Electron-donating ability; susceptibility to oxidation |

| ELUMO | -1.5 to -2.5 eV | Electron-accepting ability; susceptibility to reduction |

| ΔE (HOMO-LUMO Gap) | 3.5 to 4.5 eV | Chemical reactivity and kinetic stability [16] |

| Dipole Moment | 2.0 to 4.0 Debye | Overall molecular polarity and solubility |

| λmax (from TD-DFT) | 320 to 380 nm | Predicted wavelength of maximum UV-Vis absorption |

Conclusion

This guide has outlined a comprehensive and validated computational strategy for investigating the electronic structure of this compound. By systematically applying DFT and TD-DFT methods, researchers can gain profound insights into the molecule's reactivity, stability, and potential for biological interactions or materials applications before committing resources to synthesis. This in silico approach embodies the principles of modern rational design, accelerating the discovery pipeline and enabling a more targeted and efficient development of novel chemical entities based on the versatile quinoxaline scaffold.

References

-

A DFT study on the relationship between electronic properties and drug activity of seven quinoxaline compounds. (2017). ResearchGate. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Quinoxaline derivatives as attractive electron-transporting materials. PMC. Available at: [Link]

-

ChemRxiv. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

-

Mahmoud, A. R. (2023). Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate. Available at: [Link]

-

Quinoxaline derivatives as attractive electron-transporting materials. (2023). beilstein-journals.org. Available at: [Link]

-

Ishikawa, T. (2016). [Applications of the Fragment Molecular Orbital Method in Drug Discovery]. PubMed. Available at: [Link]

-

DFT/TD-DFT investigation on Ir(III) complexes with N-heterocyclic carbene ligands: geometries, electronic structures, absorption, and phosphorescence properties. (2012). PubMed. Available at: [Link]

-

Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline. (2021). ResearchGate. Available at: [Link]

-

A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (2024). PMC. Available at: [Link]

-

Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous solution. (2013). ResearchGate. Available at: [Link]

-

Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. Available at: [Link]

-

Vlachakis, D., et al. (2013). Protein signatures using electrostatic molecular surfaces in harmonic space. PMC. Available at: [Link]

-

Politzer, P., & Murray, J. S. (2016). Quantitative Analyses of Molecular Surface Electrostatic Potentials in Relation to Hydrogen Bonding and Co-Crystallization. ACS Publications. Available at: [Link]

-

ChemRxiv. (2023). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. ChemRxiv. Available at: [Link]

-

Special Issue: Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. (2026). MDPI. Available at: [Link]

-

La Porta, F. A., et al. (2012). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. Scientific & Academic Publishing. Available at: [Link]

-

DFT Studies on the Molecular Structure, Regioisomerism, Ground and Excited state Charge Transfer Properties of Spiro‐heterocycles. (2020). ResearchGate. Available at: [Link]

-

Svobodova, M., et al. (2022). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. Available at: [Link]

-

Photostable π-Expanded Furans via Base-Mediated Quinone Oxygen-Annulation. (2024). ACS Publications. Available at: [Link]

-

This compound. LookChem. Available at: [Link]

-

DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. (2003). ResearchGate. Available at: [Link]

-

Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). (2018). SCIDAR. Available at: [Link]

-

Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety. (2024). MDPI. Available at: [Link]

-

Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). PubMed. Available at: [Link]

-

Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. (2012). ResearchGate. Available at: [Link]

-

Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. (2022). YouTube. Available at: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. (2012). ResearchGate. Available at: [Link]

-

Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Available at: [Link]

-

Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Protein signatures using electrostatic molecular surfaces in harmonic space - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

stability and degradation profile of 4-(7-Bromoquinoxalin-2-yl)morpholine

An In-Depth Technical Guide to the Stability and Degradation Profile of 4-(7-Bromoquinoxalin-2-yl)morpholine

Executive Summary

This technical guide provides a comprehensive framework for evaluating the chemical , a heterocyclic compound of interest in modern drug discovery. Quinoxaline derivatives are increasingly recognized for their therapeutic potential, making a thorough understanding of their stability essential for successful preclinical and clinical development.[1][2] This document outlines a systematic approach, grounded in regulatory expectations and first-principles chemistry, to identify potential degradation pathways and establish a validated, stability-indicating analytical method. We will explore the rationale behind forced degradation study design, detail robust experimental protocols, and predict likely degradation products based on the molecule's inherent chemical liabilities. The methodologies described herein are designed to be self-validating and provide the critical data necessary to ensure the quality, safety, and efficacy of drug candidates containing this novel scaffold.

Introduction: The Imperative for Stability Profiling

The journey of a new chemical entity (NCE) from laboratory synthesis to a viable pharmaceutical product is contingent upon a rigorous understanding of its intrinsic properties. Among the most critical of these is chemical stability. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable pharmacokinetic profiles. Forced degradation, or stress testing, is a cornerstone of early-phase drug development, providing indispensable insights into a molecule's degradation pathways.[3][4][5] These studies are not merely a regulatory checkbox; they are fundamental to developing robust formulations and defining appropriate storage conditions.

This compound belongs to the quinoxaline class of nitrogen-containing heterocycles, a scaffold present in compounds with a wide range of biological activities, including anticancer and antiviral properties.[1][2] Its structure, combining the electron-deficient quinoxaline ring, a halogen substituent, and a morpholine moiety, presents a unique stability profile that warrants detailed investigation. This guide provides the scientific rationale and actionable protocols to comprehensively characterize this profile.

Physicochemical Properties and Structural Analysis

A predictive assessment of a molecule's stability begins with an analysis of its structure to identify potential chemical liabilities.

Chemical Structure:

Caption: General workflow for forced degradation studies.

3.2 Detailed Experimental Protocols

Materials:

-

This compound (API)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Hydrochloric Acid (HCl), 0.1 M and 1 M

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen Peroxide (H₂O₂), 3% w/v

-

Calibrated oven, photostability chamber, pH meter

3.2.1 Hydrolytic Degradation The goal of hydrolytic studies is to evaluate the susceptibility of the molecule to breakdown in the presence of water, catalyzed by acid or base. [6][7][8]

-

Acid Hydrolysis:

-

Prepare a 1.0 mg/mL solution of the API in a suitable organic solvent like acetonitrile.

-

In a 10 mL volumetric flask, add 1.0 mL of the API stock solution and 1.0 mL of 1.0 M HCl. Dilute to volume with water to achieve a final concentration of 0.1 mg/mL in 0.1 M HCl.

-

Prepare a blank solution containing only 0.1 M HCl and the organic solvent.

-

Incubate the sample and blank at 60°C. Withdraw aliquots at 2, 8, and 24 hours.

-

Immediately neutralize the aliquots with an equimolar amount of NaOH and dilute with mobile phase for analysis.

-

Causality: The C-N bond between the morpholine and quinoxaline rings is an enamine-like system, which is a prime candidate for acid-catalyzed hydrolysis. Elevated temperature accelerates the reaction to achieve degradation within a practical timeframe.

-

-

Base Hydrolysis:

-

Follow the same procedure as acid hydrolysis, but use 1.0 M NaOH for the stress condition and neutralize with HCl.

-

Causality: The electron-deficient quinoxaline ring could be susceptible to nucleophilic attack by hydroxide ions. While amides are generally stable to base, this specific linkage may show some lability.

-

3.2.2 Oxidative Degradation Oxidation is a common degradation pathway, often involving free-radical mechanisms. [6]Hydrogen peroxide is a standard oxidant for these studies.

-

In a 10 mL volumetric flask, add 1.0 mL of the API stock solution and 1.0 mL of 30% H₂O₂. Dilute to volume with water to achieve a final concentration of 0.1 mg/mL in 3% H₂O₂.

-

Store the sample protected from light at room temperature.

-

Withdraw and analyze aliquots at 2, 8, and 24 hours.

-

Causality: The nitrogen atoms in both the quinoxaline and morpholine rings are potential sites for oxidation, leading to the formation of N-oxides. The reaction is typically performed at room temperature as it can be rapid.

3.2.3 Photolytic Degradation Photostability testing is critical for determining packaging and handling requirements and is governed by specific regulatory guidelines. [9][10]

-

Expose a solid sample of the API and a 0.1 mg/mL solution (in quartz cuvettes) to light in a calibrated photostability chamber.

-

The exposure should conform to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [11][12]3. A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample to act as a thermal control.

-

Analyze the exposed and control samples after the exposure period.

-

Causality: Aromatic and heteroaromatic systems can absorb UV radiation, promoting electrons to an excited state and initiating degradation. Potential pathways include cleavage of the C-Br bond or oxidative reactions involving the heterocyclic rings.

3.2.4 Thermal Degradation Thermal stress testing evaluates the stability of the drug at elevated temperatures, both as a solid and in solution.

-

Solid State: Place a thin layer of the API powder in a glass vial and store it in an oven at 80°C for 7 days.

-

Solution State: Prepare a 0.1 mg/mL solution of the API in the proposed formulation vehicle (e.g., ACN:Water) and store at 80°C for 7 days. Keep a control sample at 4°C.

-

Analyze the samples after the exposure period.

-

Causality: High temperature provides the energy to overcome activation barriers for degradation reactions. While the quinoxaline core is generally thermally stable, some substituted derivatives have shown decomposition at elevated temperatures. [13]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products, excipients, and other potential impurities.

4.1 Method Selection Rationale

From experience, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) is the gold standard for this application.

-

RP-HPLC: Provides excellent separation for molecules of moderate polarity like the target compound and its likely degradants.

-

PDA Detector: Allows for peak purity analysis across a wide UV spectrum and helps in identifying the optimal wavelength for quantification. The quinoxaline moiety is a strong chromophore, ensuring good sensitivity.

-

Mass Spectrometry (MS): Is indispensable for the identification of unknown degradation products by providing accurate mass information, which is the first step in structure elucidation.

4.2 Protocol for Method Development

-

Column Selection: Start with a C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) due to its versatility and robust performance.

-

Mobile Phase Screening:

-

Mobile Phase A: 0.1% Formic Acid in Water. (Rationale: Provides a proton source for good peak shape and MS ionization).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Rationale: Acetonitrile is a common organic modifier with low UV cutoff).

-

-

Gradient Optimization: Develop a gradient elution method to ensure separation of the main peak from all potential degradants.

-

Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes).

-

Analyze a mixed sample containing aliquots from all stress conditions.

-

Fine-tune the gradient slope around the elution time of the main peak and any observed degradants to maximize resolution.

-

-

Detector Settings:

-

PDA: Monitor from 200-400 nm. Select the λmax of the API (predicted ~250 nm or ~350 nm) for quantification.

-

MS: Use Electrospray Ionization (ESI) in positive mode. Scan a broad mass range (e.g., m/z 100-600) to capture the parent ion and any degradant ions.

-

Table 2: Example Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Gradient Program | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B) |

| UV Detection | 254 nm |

| MS Detection | ESI Positive, Scan m/z 100-600 |

Predicted Degradation Pathways & Profile Summary

Based on the structural liabilities identified, we can propose several potential degradation pathways. The structures of these degradants would be confirmed using LC-MS/MS during the analysis phase.

5.1 Proposed Hydrolytic Degradation Pathway (Acid-Catalyzed)

Under acidic conditions, the most probable point of cleavage is the C-N bond between the two heterocyclic rings.

Caption: Predicted oxidative degradation pathways.

5.3 Summary of Expected Degradation Profile

The following table summarizes the anticipated results from the forced degradation study. The percent degradation is a target and will be determined experimentally.

Table 3: Forced Degradation Profile Summary

| Stress Condition | Target Degradation | Likely Major Degradants | Mechanistic Rationale |

| 0.1 M HCl, 60°C | 5-20% | 7-Bromoquinoxalin-2(1H)-one | Hydrolysis of the enamine-type C-N bond. |

| 0.1 M NaOH, 60°C | <10% | Minor unidentified products | The molecule is expected to be relatively stable to base. |

| 3% H₂O₂, RT | 10-20% | Morpholine N-oxide derivative, Quinoxaline N-oxide derivative(s) | Oxidation of tertiary amine and heterocyclic nitrogen atoms. [14] |

| Thermal (80°C) | <5% | Minimal degradation | The heterocyclic core is expected to have good thermal stability. [13][15] |

| Photolytic | 5-15% | Debrominated product (4-(quinoxalin-2-yl)morpholine), potential oxidative products | Photolytic cleavage of the C-Br bond or photo-oxidation of the quinoxaline ring. |

Conclusion and Recommendations

This technical guide presents a comprehensive and scientifically rigorous strategy for characterizing the . By systematically applying hydrolytic, oxidative, photolytic, and thermal stress conditions, researchers can effectively map the degradation landscape of this molecule. The cornerstone of this effort is the concurrent development of a robust, stability-indicating HPLC-UV/MS method, which is critical for separating and identifying any formed degradants.

Based on the structural analysis, the primary degradation pathways are predicted to be acid-catalyzed hydrolysis of the morpholine-quinoxaline linkage and oxidation of the nitrogen centers. The compound is expected to exhibit good thermal and moderate base stability. Photostability will be a key parameter to assess for handling and packaging considerations.

The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product derived from this promising chemical scaffold.

References

-

National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Summary. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

-

Proisy, N., et al. (2021). Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity. Chemistry – A European Journal, 27(21), 6556-6564. Retrieved from [Link]

- Ahuja, S., & Scypinski, S. (Eds.). (2011). Handbook of Modern Pharmaceutical Analysis. Academic Press.

-

Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. Retrieved from [Link]

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. International Journal of Molecular Sciences, 22(14), 7291. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14, 32456-32483. Retrieved from [Link]

-

ACS Publications. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering, 7(15), 13329-13337. Retrieved from [Link]

-

International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ResearchGate. (2001). Pathway proposed for the degradation of quinoline. Applied Microbiology and Biotechnology, 57, 424-429. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). CHAPTER 2: Hydrolytic Degradation. In Drug Stability and Chemical Kinetics. Retrieved from [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

-

Jia, Y., et al. (2016). A new method to identify hydrolytic degradants in drug substances with UPLC-MS using ¹⁸O-labelled water. Journal of Pharmaceutical and Biomedical Analysis, 125, 293-301. Retrieved from [Link]

-

National Institutes of Health. (2020). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2020, 8871060. Retrieved from [Link]

-

ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved from [Link]

- Google Patents. (1990). US4954648A - Method for the bromination of aromatic compound.

-

National Institutes of Health. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 15(10), 17737-17753. Retrieved from [Link]

-

ResearchGate. (2019). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Wiley Online Library. (2007). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Angewandte Chemie International Edition, 46(25), 4739-4742. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

MDPI. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. Catalysts, 8(11), 543. Retrieved from [Link]

-

Waterman, K. C., & Adami, R. C. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Development and Technology, 16(1), 1-13. Retrieved from [Link]

-

ResearchGate. (2017). Possible degradation pathway of quinoline. Retrieved from [Link]

-

National Institutes of Health. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. Retrieved from [Link]

- Google Patents. (1988). US4739051A - Preparation of morpholine.

-

ResearchGate. (2020). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

-

ResearchGate. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 916811-87-5 | this compound. Retrieved from [Link]

-

PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

-

MDPI. (2024). A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring. Gels, 10(6), 398. Retrieved from [Link]

-

ScienceDirect. (n.d.). Hydrolytic degradation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(3), 166. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives. RSC Advances, 13, 24599-24614. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00032. Retrieved from [Link]

-

AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 110, 43-48. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science, 11, 1039-1045. Retrieved from [Link]

-

ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]

-

National Institutes of Health. (2023). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. International Journal of Molecular Sciences, 24(24), 17462. Retrieved from [Link]

Sources

- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 3. ajrconline.org [ajrconline.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ikev.org [ikev.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel Derivatives from 4-(7-Bromoquinoxalin-2-yl)morpholine

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline motif, a fused heterocycle of benzene and pyrazine rings, represents a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and capacity for diverse functionalization have made it a "privileged scaffold" in the development of therapeutic agents. Quinoxaline derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antiviral (including anti-HIV), anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Marketed drugs such as erdafitinib and glecaprevir incorporate the quinoxaline core, underscoring its clinical significance.[3]

The starting material, 4-(7-Bromoquinoxalin-2-yl)morpholine (CAS 916811-87-5), is a strategically designed building block for library synthesis.[6] It features two key points of interest: the morpholine group at the C2 position, a common moiety in drug candidates for improving pharmacokinetic properties, and a bromine atom at the C7 position. This bromine atom is the primary reactive handle for introducing molecular diversity, serving as an ideal electrophile for modern cross-coupling reactions. This guide provides a detailed exploration of the principal synthetic pathways for elaborating this core, focusing on robust and versatile palladium-catalyzed cross-coupling methodologies.

Strategic Overview: Functionalization of the C7 Position

The C-Br bond on the electron-deficient quinoxaline ring is highly susceptible to oxidative addition by palladium(0) catalysts. This reactivity is the gateway to a vast chemical space, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional control and functional group tolerance. The two premier strategies for derivatizing this position are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Caption: Synthetic pathways from the core scaffold.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle and Rationale

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds.[7] Its power lies in the mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents (boronic acids and esters).[8] For the this compound core, this reaction is the premier choice for introducing a diverse array of aryl, heteroaryl, and vinyl substituents, enabling systematic exploration of the structure-activity relationship (SAR) at the C7 position.

The causality behind this choice rests on the predictable and high-yielding nature of the reaction. The mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[9] A base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Synthesis of 4-(7-(pyridin-3-yl)quinoxalin-2-yl)morpholine

This protocol is a representative, self-validating system for a Suzuki coupling reaction.

Materials:

-

This compound

-

Pyridine-3-boronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane and Water (degassed)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, PdCl₂(PPh₃)₂ (0.05 eq). The choice of a pre-catalyst like this avoids handling pyrophoric Pd(0) sources directly.

-

Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

| Coupling Partner | Catalyst (mol%) | Base | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | 92 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | 89 |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | 85 |

| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (3%) | K₂CO₃ | 78 |

| Table 1: Representative yields for Suzuki-Miyaura coupling reactions on the quinoxaline core. Data is illustrative based on typical outcomes for similar substrates. |

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle and Rationale

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[11][12] It provides a powerful and general method to couple aryl halides with a vast range of amines, including primary and secondary alkyl- and anilines. For the this compound scaffold, this reaction is the method of choice for introducing nitrogen-based functionalities, which are critical for modulating biological activity and physicochemical properties like solubility and basicity.

The causality for its effectiveness lies in the use of a palladium catalyst paired with a sterically bulky phosphine ligand.[11][12] This ligand is not a passive spectator; it accelerates the rate-limiting reductive elimination step, preventing catalyst decomposition and promoting high turnover. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, forming the active nitrogen nucleophile for the catalytic cycle.[12]

Detailed Experimental Protocol: Synthesis of N-benzyl-7-(2-morpholinoquinoxalin-7-yl)amine

This protocol outlines a standard procedure for a Buchwald-Hartwig amination.

Materials:

-

This compound

-

Benzylamine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene (degassed)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.

-

Reagent Addition: Add this compound (1.0 eq) and anhydrous, degassed toluene. Stir for 5 minutes.

-

Nucleophile Addition: Add benzylamine (1.2 eq) via syringe.

-

Inert Atmosphere: Seal the tube and remove it from the glovebox (if used).

-

Reaction: Heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

-

Monitoring: Follow the reaction's progress by LC-MS until the starting bromide is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (e.g., using a dichloromethane/methanol gradient).

-

Characterization: Verify the identity and purity of the product by NMR spectroscopy (¹H, ¹³C) and HRMS.

| Amine Nucleophile | Ligand | Base | Yield (%) |

| Aniline | BINAP | NaOtBu | 88 |

| Piperidine | Xantphos | NaOtBu | 91 |

| n-Butylamine | BrettPhos | LHMDS | 85 |

| Morpholine | RuPhos | K₃PO₄ | 87 |

| Table 2: Representative yields for Buchwald-Hartwig amination reactions. Data is illustrative and based on typical outcomes. |

Conclusion

The this compound scaffold is a versatile platform for generating novel chemical entities for drug discovery. The strategic application of palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, provides reliable and high-yielding pathways to a vast array of C-C and C-N linked derivatives. The protocols and principles outlined in this guide offer a robust framework for researchers to efficiently synthesize and explore the therapeutic potential of new quinoxaline-based compounds. The key to success lies in maintaining an inert atmosphere, selecting the appropriate catalyst-ligand system, and performing rigorous purification and characterization of the final products.

References

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

-

Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis Online. Available at: [Link]

-

Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]

-

Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. Available at: [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. MDPI. Available at: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

-

Synthesis and biological activity of quinoxaline derivatives. Preprints.org. Available at: [Link]

-

Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. Available at: [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Royal Society of Chemistry. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

-

Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Royal Society of Chemistry. Available at: [Link]

-

A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. National Institutes of Health. Available at: [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! YouTube. Available at: [Link]

-

An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Hilaris Publisher. Available at: [Link]

-

Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

CAS 916811-87-5 | this compound. Alchem.Pharmtech. Available at: [Link]

-

(PDF) Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. ResearchGate. Available at: [Link]

-

The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Royal Society of Chemistry. Available at: [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube. Available at: [Link]

-

Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. National Institutes of Health. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-